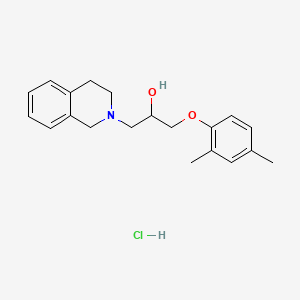

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

描述

This compound features a 3,4-dihydroisoquinoline core linked via a propan-2-ol backbone to a 2,4-dimethylphenoxy group, with a hydrochloride counterion enhancing solubility. The dihydroisoquinoline moiety is common in bioactive molecules targeting neurotransmitter receptors, while the dimethylphenoxy group may influence lipophilicity and receptor binding .

属性

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2.ClH/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21;/h3-8,11,19,22H,9-10,12-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTRQSJNROZKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677312 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Synthetic routes and reaction conditions: : The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves multi-step processes. A common approach starts with the preparation of 3,4-dihydroisoquinoline, which is then subjected to a nucleophilic substitution reaction with 3-(2,4-dimethylphenoxy)propan-2-ol. This process often requires catalysts and controlled temperature conditions to ensure a successful reaction. Purification is achieved through recrystallization or chromatography.

Industrial production methods: : Industrial-scale production of this compound might involve continuous flow techniques to enhance yield and efficiency. These methods focus on optimizing reaction times, minimizing waste, and ensuring the scalability of the synthesis.

化学反应分析

Types of reactions it undergoes: : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride participates in several chemical reactions, including:

Oxidation: : Where the compound's hydroxyl groups may be converted to ketones or aldehydes.

Reduction: : Potential reduction of its isoquinoline ring.

Substitution: : Nucleophilic substitution on its isoquinoline or phenoxy groups.

Common reagents and conditions: : Common reagents include strong oxidizing agents like potassium permanganate for oxidation reactions and hydride donors like lithium aluminum hydride for reduction reactions. These reactions typically occur in polar solvents under controlled temperatures.

Major products formed from these reactions: : The major products vary depending on the type of reaction. For example, oxidation may yield ketone or aldehyde derivatives, while reduction could result in a fully reduced isoquinoline moiety. Substitution reactions can lead to various functionalized derivatives of the original compound.

科学研究应用

Biological Activities

-

Anticancer Properties

- Recent studies indicate that derivatives of isoquinoline compounds exhibit significant anticancer activity. For instance, compounds structurally related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride have shown promising results against various cancer cell lines. In particular, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

-

Neuroprotective Effects

- Isoquinoline derivatives have been studied for their neuroprotective properties. They may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases. The specific compound has potential implications in treating conditions like Alzheimer's disease due to its ability to influence cholinergic activity .

- Antimicrobial Activity

Case Studies

-

Anticancer Activity Case Study

- A study evaluated a series of isoquinoline derivatives for their anticancer effects. Among these, a compound closely related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride exhibited an IC50 of 5 μg/mL against MCF-7 cells. This suggests that structural modifications can enhance potency against specific cancer types .

- Neuroprotective Mechanism Exploration

作用机制

The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. For example, the isoquinoline moiety may interact with neuroreceptors, influencing neurotransmitter pathways. The phenoxy group enhances lipophilicity, facilitating membrane permeability and enhancing its biological activity.

相似化合物的比较

Structural Analogues and Functional Group Variations

The following compounds share the 3,4-dihydroisoquinolinyl-propan-2-ol scaffold but differ in substituents and terminal groups:

Key Observations :

Physicochemical and Pharmacokinetic Properties

Implications :

- The target compound’s higher logP may favor CNS penetration, whereas the thienyl-propanoic acid analog’s lower logP could limit membrane permeability despite ionization .

Computational Docking Insights

Studies using Glide (rigorous conformational search) and GOLD (genetic algorithm) suggest that dihydroisoquinoline derivatives bind to targets like serotonin or adrenergic receptors. For example:

- Glide: Accurately predicted binding poses (<1 Å RMSD in 50% of cases) for similar ligands, implying the dimethylphenoxy group may occupy hydrophobic subpockets .

- GOLD : Achieved 71% success in pose prediction, supporting the relevance of flexible substituents (e.g., benzamide in EP 4 219 465 A2 derivatives) for target engagement .

生物活性

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a compound that belongs to the class of 3,4-dihydroisoquinoline derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in neuropharmacology and as potential therapeutic agents for various disorders.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 305.82 g/mol

- IUPAC Name : 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride.

The biological activity of this compound primarily stems from its ability to interact with various neurotransmitter systems. The isoquinoline core structure is known to exhibit affinity for several receptors and enzymes involved in neurotransmission, including:

- Acetylcholinesterase (AChE) : Inhibition of AChE enhances acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease.

- Monoamine Oxidase (MAO) : Compounds with similar structures have been shown to inhibit MAO activity, thus increasing levels of monoamines such as serotonin and dopamine.

Neuroprotective Effects

Research indicates that derivatives of 3,4-dihydroisoquinoline possess neuroprotective properties. A study highlighted the potential of these compounds in preventing neuronal cell death in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in treating conditions like Alzheimer's disease and Parkinson's disease .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has shown significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related damage in neuronal tissues .

Antimicrobial Properties

Preliminary studies have suggested that certain derivatives exhibit antimicrobial activity against a range of pathogens. This broad-spectrum activity could be attributed to the phenoxy group present in the structure, which may enhance membrane permeability and disrupt microbial cell functions .

Study 1: Neuroprotective Efficacy

In a recent study evaluating the neuroprotective effects of 3,4-dihydroisoquinoline derivatives, the compound demonstrated significant inhibition of AChE with an IC50 value comparable to established inhibitors. Additionally, it exhibited low cytotoxicity in vitro at concentrations below 10 µM, suggesting a favorable safety profile for further development .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, with results showing an IC50 value of approximately 25 µM. This suggests a promising application in formulations aimed at reducing oxidative stress .

Data Summary

| Activity Type | Assay Method | IC50 Value | Remarks |

|---|---|---|---|

| AChE Inhibition | Enzyme Inhibition Assay | ~0.28 µM | Comparable to standard AChE inhibitors |

| MAO Inhibition | Enzyme Inhibition Assay | ~0.91 µM | Effective against MAO-A |

| Antioxidant Activity | DPPH Scavenging | ~25 µM | Strong free radical scavenger |

| Cytotoxicity | Cell Viability Assay | >10 µM | Low cytotoxicity observed |

常见问题

Q. What are the validated synthetic pathways for 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common approach involves coupling 3,4-dihydroisoquinoline derivatives with 2,4-dimethylphenol intermediates via nucleophilic substitution. For example, describes a similar synthesis using sodium hydride and benzyl alcohol to prepare 1,3-dibenzyloxy-2-propanol, followed by deprotection. Optimization steps include:

- Temperature control : Maintaining ≤60°C during substitution to minimize side reactions.

- Catalyst selection : Using tetrabutylammonium iodide (TBAI) to enhance reactivity in dichloromethane (DCM) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the hydrochloride salt.

Q. How is the structural integrity of this compound confirmed in academic settings?

Methodological Answer: Characterization relies on:

- NMR spectroscopy : H and C NMR to confirm the dihydroisoquinoline and phenoxy moieties. For instance, aromatic protons in the 2,4-dimethylphenoxy group appear as doublets (δ 6.7–7.2 ppm) .

- Mass spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., [M+H] at m/z 386.19).

- X-ray crystallography : Used to resolve stereochemistry if chiral centers are present .

Q. What are the solubility properties of this hydrochloride salt, and how do they influence experimental design?

Methodological Answer: The hydrochloride form enhances water solubility due to ionic interactions. Key considerations:

- Solvent selection : Dissolve in methanol or water for in vitro assays (e.g., receptor binding studies).

- Buffer compatibility : Phosphate-buffered saline (PBS) at pH 7.4 for stability testing. Precipitation may occur in high-salt conditions, requiring sonication or co-solvents (e.g., DMSO ≤5%) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and maintained during synthesis?

Methodological Answer: Chiral resolution is critical due to the propan-2-ol backbone:

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer: Discrepancies may arise from assay conditions:

- Radioligand vs. fluorescence assays : Compare values using H-labeled antagonists (e.g., α-adrenergic receptors) versus fluorescence polarization.

- Membrane preparation : Use HEK293 cells overexpressing human receptors to standardize protein content .

- Data normalization : Correct for nonspecific binding using 10 μM prazosin .

Q. How are metabolic stability and degradation pathways evaluated in preclinical studies?

Methodological Answer:

- Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH regeneration system) and analyze via LC-MS/MS. Major metabolites often result from hydroxylation of the dihydroisoquinoline ring .

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions to identify labile sites (e.g., ether linkages) .

Q. What analytical methods are used to quantify impurities in bulk samples?

Methodological Answer:

Q. How do computational models predict the compound’s pharmacokinetic profile?

Methodological Answer:

Q. What in vivo models are appropriate for evaluating cardiovascular effects?

Methodological Answer:

Q. How are stability-indicating methods validated for long-term storage recommendations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。